![molecular formula C13H20NO3P B14429034 Diethyl(2-methyl-3-phenylaziridin-1-yl)phosphonate CAS No. 80252-32-0](/img/structure/B14429034.png)
Diethyl(2-methyl-3-phenylaziridin-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(2-methyl-3-phenylaziridin-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an aziridine ring
Vorbereitungsmethoden
The synthesis of diethyl(2-methyl-3-phenylaziridin-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate aziridine derivative. One common method is the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate . Industrial production methods may involve large-scale reactions using similar principles but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Diethyl(2-methyl-3-phenylaziridin-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl(2-methyl-3-phenylaziridin-1-yl)phosphonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of diethyl(2-methyl-3-phenylaziridin-1-yl)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that normally process phosphate-containing substrates . This inhibition can occur through competitive binding or by forming stable complexes with the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
Diethyl(2-methyl-3-phenylaziridin-1-yl)phosphonate can be compared with other phosphonate-containing compounds, such as:
Diethyl phosphonate: A simpler phosphonate with similar reactivity but lacking the aziridine ring.
Aziridine derivatives: Compounds with similar ring structures but different substituents, affecting their reactivity and applications.
Phosphonic acids: Compounds with a direct P-C bond, offering different chemical properties and biological activities. The uniqueness of this compound lies in its combination of the aziridine ring and phosphonate group, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
80252-32-0 |
---|---|
Molekularformel |
C13H20NO3P |
Molekulargewicht |
269.28 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-2-methyl-3-phenylaziridine |
InChI |
InChI=1S/C13H20NO3P/c1-4-16-18(15,17-5-2)14-11(3)13(14)12-9-7-6-8-10-12/h6-11,13H,4-5H2,1-3H3 |
InChI-Schlüssel |
RIAYDTCQWRNKHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(N1C(C1C2=CC=CC=C2)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.